2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-
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Overview
Description
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is a synthetic organic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a 4-chlorobenzoyl group and an ethenyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrimidine ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction, where the pyrimidine derivative reacts with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinedione derivatives.
Scientific Research Applications
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from repairing DNA damage and leading to cell death in cancer cells . The molecular pathways involved include the inhibition of DNA repair mechanisms and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4-dione: A simpler analog without the 4-chlorobenzoyl and ethenyl groups.
4-Chlorobenzoyl-pyrimidine: Lacks the ethenyl group but contains the 4-chlorobenzoyl group.
Vinyl-pyrimidine: Contains the ethenyl group but lacks the 4-chlorobenzoyl group.
Uniqueness
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is unique due to the combination of the 4-chlorobenzoyl and ethenyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry as a potent PARP-1 inhibitor .
Properties
CAS No. |
108664-30-8 |
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Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methyl-4H-pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H11ClN2O3/c1-8-12(18)7-16-14(20)17(8)9(2)13(19)10-3-5-11(15)6-4-10/h3-8H,2H2,1H3 |
InChI Key |
ZTQSBJICEOCXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C=NC(=O)N1C(=C)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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